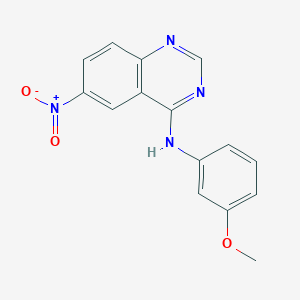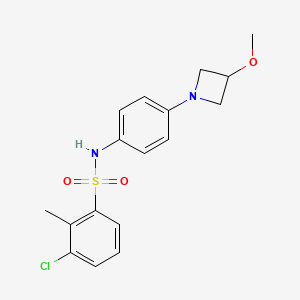
Ethyl 5-carbonochloridoyl-2-propan-2-ylpyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-carbonochloridoyl-2-propan-2-ylpyrazole-3-carboxylate is a chemical compound that belongs to the pyrazole class of compounds. It has been widely studied for its potential applications in various fields, including medicine, agriculture, and material science.
Aplicaciones Científicas De Investigación
Ethyl 5-carbonochloridoyl-2-propan-2-ylpyrazole-3-carboxylate has been extensively studied for its potential applications in various fields of research, including medicine, agriculture, and material science. In medicine, it has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. It has also been investigated as a potential anticancer agent. In agriculture, it has been used as a herbicide and insecticide. In material science, it has been explored for its potential applications in the synthesis of novel materials.
Mecanismo De Acción
The mechanism of action of Ethyl 5-carbonochloridoyl-2-propan-2-ylpyrazole-3-carboxylate varies depending on its application. In medicine, its anti-inflammatory, analgesic, and antipyretic properties are believed to be mediated through inhibition of cyclooxygenase enzymes. Its potential anticancer activity has been attributed to its ability to induce apoptosis in cancer cells. In agriculture, it acts by inhibiting the activity of certain enzymes involved in the synthesis of essential amino acids in plants.
Biochemical and Physiological Effects:
Ethyl 5-carbonochloridoyl-2-propan-2-ylpyrazole-3-carboxylate has been shown to have various biochemical and physiological effects. In medicine, it has been shown to reduce inflammation, pain, and fever. It has also been shown to induce apoptosis in cancer cells. In agriculture, it has been shown to inhibit the growth of weeds and pests. It has also been shown to have some toxic effects on non-target organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Ethyl 5-carbonochloridoyl-2-propan-2-ylpyrazole-3-carboxylate in lab experiments include its high potency, selectivity, and low cost. However, its limitations include its potential toxicity, limited solubility, and potential off-target effects.
Direcciones Futuras
There are several future directions for research on Ethyl 5-carbonochloridoyl-2-propan-2-ylpyrazole-3-carboxylate. In medicine, further studies are needed to elucidate its mechanism of action and potential applications in the treatment of various diseases. In agriculture, research is needed to develop more sustainable and environmentally friendly herbicides and insecticides. In material science, research is needed to explore its potential applications in the synthesis of novel materials.
Conclusion:
Ethyl 5-carbonochloridoyl-2-propan-2-ylpyrazole-3-carboxylate is a chemical compound that has been extensively studied for its potential applications in various fields of research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and limitations.
Métodos De Síntesis
The synthesis of Ethyl 5-carbonochloridoyl-2-propan-2-ylpyrazole-3-carboxylate involves the reaction of ethyl acetoacetate with 3,5-dichloro-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction proceeds via the formation of an intermediate, which is subsequently treated with acetyl chloride to yield the final product.
Propiedades
IUPAC Name |
ethyl 5-carbonochloridoyl-2-propan-2-ylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O3/c1-4-16-10(15)8-5-7(9(11)14)12-13(8)6(2)3/h5-6H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPENJSDLRSYCJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C(C)C)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-(chlorocarbonyl)-1-isopropyl-1H-pyrazole-5-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2473771.png)

![N4-(4-fluorophenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2473775.png)
![N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]-2-phenoxyaniline](/img/structure/B2473776.png)


![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B2473779.png)

![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-nitrobenzamide](/img/structure/B2473785.png)



